molecular formula C18H21BrN2O3S B3467366 1-(5-bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B3467366
M. Wt: 425.3 g/mol
InChI Key: CVTOXLSHMJVWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine is a complex organic compound characterized by its unique structural components, including a brominated methoxybenzyl group and a phenylsulfonyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl bromide. This intermediate is then reacted with piperazine under basic conditions to yield 1-(5-bromo-2-methoxybenzyl)piperazine. The final step involves the sulfonylation of the piperazine derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy group and the piperazine ring can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The phenylsulfonyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Oxidation: Oxidized forms of the methoxy group or the piperazine ring.

    Reduction: Reduced forms of the piperazine ring or the phenylsulfonyl group.

Scientific Research Applications

1-(5-Bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, the brominated benzyl group may interact with hydrophobic pockets in proteins, while the phenylsulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues.

Comparison with Similar Compounds

    1-(5-Bromo-2-methoxybenzyl)piperazine: Lacks the phenylsulfonyl group, making it less versatile in certain reactions.

    4-(Phenylsulfonyl)piperazine: Does not have the brominated benzyl group, affecting its biological activity.

    1-(2-Methoxybenzyl)-4-(phenylsulfonyl)piperazine: Similar structure but without the bromine atom, leading to different reactivity and applications.

Uniqueness: 1-(5-Bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine stands out due to the combination of its brominated benzyl group and phenylsulfonyl-substituted piperazine ring, which confer unique chemical reactivity and potential biological activity.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines, offering numerous possibilities for future research and application.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-24-18-8-7-16(19)13-15(18)14-20-9-11-21(12-10-20)25(22,23)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTOXLSHMJVWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(5-bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(5-bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(5-bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(5-bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.